molecular formula C15H16N2O B581715 3-(3-Aminophenyl)-N,N-dimethylbenzamide CAS No. 1375069-30-9

3-(3-Aminophenyl)-N,N-dimethylbenzamide

Cat. No. B581715
M. Wt: 240.306
InChI Key: XMPDKLRIYZARMI-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N,N-dimethylbenzamide is a chemical compound. It is related to 3-aminophenol, which is an aromatic amine and a phenol .


Synthesis Analysis

The synthesis of compounds similar to 3-(3-Aminophenyl)-N,N-dimethylbenzamide has been reported. For instance, a Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio .


Molecular Structure Analysis

The molecular structure of related compounds such as 4-(3-aminophenyl)benzonitrile (AP-PhCN) has been studied using Density Functional Theory . The complete assignments of AP-PhCN have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Suzuki–Miyaura coupling reaction involves the use of organoboron reagents . Another study reported the fragmentation of protonated N-(3-Aminophenyl)Benzamide and its derivatives in the gas phase .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular structure of 4-(3-aminophenyl)benzonitrile (AP-PhCN) was studied with Density Functional Theory . The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

One study focused on the molecular structure of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, prepared through the acylation reaction of 3-aminophenol. The study employed single crystal X-ray diffraction and DFT calculations to assess the influence of intermolecular interactions on molecular geometry, emphasizing the importance of dimerization and crystal packing on the rotational conformation of aromatic rings (Karabulut et al., 2014).

Synthetic Pathways and Optimization

Synthetic methodologies for related compounds highlight the versatility and the potential for chemical modification of "3-(3-Aminophenyl)-N,N-dimethylbenzamide." For instance, the synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide from 7-methylisatin, with an optimized yield, illustrates the compound's relevance in developing intermediates for further chemical reactions (Zhang Zho, 2014).

Electrophilicity and Nucleophilicity Relations

The electrophilic properties of N,N-Dimethyl-4-aminophenyl cation, an electrophilic probe related to "3-(3-Aminophenyl)-N,N-dimethylbenzamide," were studied to determine the relative reactivity of nucleophiles. This research contributes to understanding the chemical behavior and potential reactivity of similar compounds (Dichiarante et al., 2008).

Antioxidant Activity Potential

A study on the electrochemical oxidation of amino-substituted benzamides, including compounds structurally related to "3-(3-Aminophenyl)-N,N-dimethylbenzamide," proposed mechanisms for their free radical scavenging activity. This research underscores the potential pharmacological applications of such compounds as antioxidants (Jovanović et al., 2020).

Serotonin Transporter Imaging

In another application, derivatives of "3-(3-Aminophenyl)-N,N-dimethylbenzamide" were explored as serotonin transporter imaging agents, highlighting the compound's relevance in developing diagnostic tools for neurological conditions (Shiue et al., 2003).

Safety And Hazards

The safety data sheets of related compounds such as (3-Aminophenyl)-urea monohydrochloride and N1-(3-Aminophenyl)acetamide provide information about the hazards and safety precautions associated with these compounds .

Future Directions

The future directions of research involving similar compounds are promising. For instance, STRO-002, a novel homogeneous ADC targeting Folate Receptor Alpha, is currently being investigated in the clinic as a treatment for ovarian and endometrial cancers . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy .

properties

IUPAC Name

3-(3-aminophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)15(18)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3-10H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPDKLRIYZARMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743009
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminophenyl)-N,N-dimethylbenzamide

CAS RN

1375069-30-9
Record name 3'-Amino-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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